molecular formula C9H8OS B8514321 6,7-Dihydro-5-methylenebenzo[b]thiophen-4(5H)-one

6,7-Dihydro-5-methylenebenzo[b]thiophen-4(5H)-one

Cat. No.: B8514321
M. Wt: 164.23 g/mol
InChI Key: LDMYPVZEYCABMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydro-5-methylenebenzo[b]thiophen-4(5H)-one is a useful research compound. Its molecular formula is C9H8OS and its molecular weight is 164.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8OS

Molecular Weight

164.23 g/mol

IUPAC Name

5-methylidene-6,7-dihydro-1-benzothiophen-4-one

InChI

InChI=1S/C9H8OS/c1-6-2-3-8-7(9(6)10)4-5-11-8/h4-5H,1-3H2

InChI Key

LDMYPVZEYCABMP-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC2=C(C1=O)C=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 20.0 mL of tetramethyldiaminomethane was added 10.0 g of 6,7-dihydrobenzo[b]thiophen-4(5H)-one all at once. To this mixture was added 20.0 mL of acetic anhydride, dropwise. The reaction mixture exothermed to 45° C. and was heated to 122° C. for 15 minutes and then cooled to 90° C. where it was kept for 60 minutes. The dark solution was poured into cold water and extracted with ether. The ether was extracted with a saturated solution of NaHCO3 and then washed with brine. The ether layer was dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to afford a yellow oil. The yellow oil was flash-chromatographed using 10% ethyl acetate and 90% hexanes as eluent to afford 6.18 g of a white solid, m.p. 47°-49° C. 200 MHz1H NMR(CDCl3) δ2.97 (t, 2H), 3.07 (t, 2H), 5.46 (s, 1H), 6.17 (s,1H), 7.11 (d, 1H), 7.48 (d, 1H); I. R. (Nugol) 1660 cm-1.
[Compound]
Name
tetramethyldiaminomethane
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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